(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1 |
InChI Key |
XLMXKRXLSXZIPC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Functionalization
- Starting Material: Commercially available phenyl derivatives or protected phenols
- Trifluoromethylation: Introduction of the trifluoromethyl group is commonly achieved via electrophilic trifluoromethylation reagents or nucleophilic substitution using trifluoromethyl-containing alkyl halides under controlled conditions.
- Hydroxylation: The hydroxy group at the 4-position is introduced either by selective hydroxylation of the aromatic ring or by starting from a hydroxy-substituted aromatic precursor.
Side Chain Construction and Amino Group Introduction
- The propanoic acid side chain with the amino group at the 3-position is typically constructed via alkylation of amino acid derivatives or through Michael addition reactions.
- Alkylation using trifluoromethyl-containing alkyl halides (e.g., 1,1,1-trifluoro-3-iodopropane) in the presence of bases such as sodium hydroxide or sodium methoxide has been reported. However, reaction conditions must be carefully controlled to prevent decomposition of reagents and side reactions.
- Dynamic kinetic resolution (DKR) is a powerful method to obtain the enantiomerically pure (3R) form. This involves racemic amino acid precursors undergoing enzymatic or chemical resolution under conditions that favor the selective formation of the (3R) enantiomer.
Representative Synthesis Procedure (Based on Literature)
Research Findings and Optimization Notes
- Solvent and Base Selection: Use of dry, deoxygenated N,N-dimethylformamide (DMF) and solid NaOH beads is critical to prevent decomposition of trifluoromethyl alkylating agents and to achieve high stereoselectivity.
- Temperature Control: Reactions are typically conducted at controlled temperatures (room temperature to 100 °C) depending on the step to optimize yield and minimize side reactions.
- Scale-Up Challenges: Larger scale syntheses encounter issues such as reagent decomposition and mixing inefficiencies, requiring optimization of homogenization and reaction time.
- Dynamic Kinetic Resolution (DKR): This approach allows efficient conversion of racemic mixtures to the desired (3R) enantiomer, facilitating large-scale production with operational simplicity.
- Hydrolysis Conditions: Hydrolysis of protected intermediates is typically performed with 6 N hydrochloric acid at 100 °C for several hours to yield the free amino acid with good chemical yield (~89%).
Comparative Data Table of Related Compounds
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the trifluoromethyl group can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
Drug Development
The incorporation of trifluoromethyl groups into drug molecules has been shown to improve their pharmacokinetic properties. Specifically, this compound has been evaluated for its role in the development of drugs targeting various diseases, including neurological disorders.
- Case Study : A study highlighted the role of similar trifluoromethylated compounds in enhancing the potency of inhibitors for serotonin uptake, demonstrating a significant increase in efficacy compared to non-fluorinated analogs .
Antidiabetic Activity
Research indicates that derivatives of (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid exhibit promising antidiabetic properties.
- Data Table: Antidiabetic Activity
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| Compound A | α-glucosidase | 6.28 |
| Compound B | DPP-IV | 4.58 |
| Compound C | α-amylase | 0.91 |
| Compound D | PTP1B | 2.36 |
This table summarizes the in vitro activity against various diabetic targets, indicating that these compounds can potentially lead to new therapeutic agents for diabetes management .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Research Findings : Studies have shown that compounds with similar structures can inhibit enzymes involved in neuroinflammation, suggesting that this compound may also possess neuroprotective properties .
Enzyme Inhibition
The unique structural features of this compound allow it to act as an effective inhibitor for certain enzymes.
- Example : The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways, which could be relevant in cancer therapeutics.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving trifluoromethylation techniques, which are crucial for developing new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of 3-amino-3-phenylpropanoic acid derivatives. Key structural variations among analogues include substituent type, position, and stereochemistry. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The hydroxyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to non-hydroxylated analogues like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid . The trifluoromethyl group increases electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to fluorine- or bromine-substituted derivatives .
Chirality :
- The R configuration is critical for biological activity. Enantiomers (e.g., S-isomers in ) exhibit distinct binding affinities in receptor-mediated processes .
Biological Activity
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid, also known as a fluorinated phenylalanine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, influencing their interactions with biological targets.
- Molecular Formula : C11H12F3NO3
- Molecular Weight : 263.21 g/mol
- CAS Number : 1213456-22-4
Biological Activity
The biological activity of this compound has been studied primarily in the context of its role as an amino acid analog and its potential applications in drug development.
The compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially inhibiting their activity. This is particularly relevant in the context of DPP-4 inhibitors, which are used in diabetes management .
- Influence on Protein Stability : Fluorinated amino acids can increase the stability of proteins, affecting their folding and interactions. This property is crucial in therapeutic proteins and peptide-based vaccines .
- Modulation of Neurotransmitter Receptors : Studies suggest that similar compounds can influence serotonin uptake and other neurotransmitter systems, which may have implications for mood disorders .
Case Studies and Research Findings
Recent research highlights the significance of fluorinated compounds in drug discovery:
- Fluorinated Phenylalanines : A study demonstrated that incorporating trifluoromethyl groups into phenylalanine derivatives can enhance their potency against specific biological targets, such as serotonin transporters .
- DPP-4 Inhibitors : The structure-activity relationship (SAR) studies indicate that fluorinated analogs exhibit improved inhibition rates against DPP-4, suggesting potential benefits in treating type 2 diabetes .
- Protein Interaction Studies : Research has shown that fluorinated amino acids can alter protein-protein interactions, which may lead to increased therapeutic efficacy in peptide-based drugs .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3NO3 |
| Molecular Weight | 263.21 g/mol |
| CAS Number | 1213456-22-4 |
| Biological Activity | DPP-4 inhibition |
| Potential Applications | Diabetes treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
